1-Butylpyridinium Tetrafluoroborate

Vue d'ensemble

Description

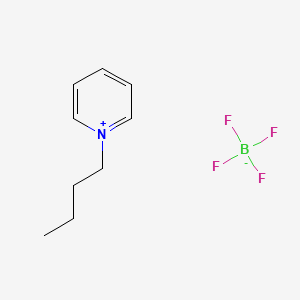

1-Butylpyridinium Tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C9H14BF4N and its molecular weight is 223.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thermophysical Properties Analysis

1-Butylpyridinium Tetrafluoroborate has been extensively studied for its thermophysical properties. Bandrés et al. (2010) and (2009) conducted detailed analyses of its densities, refractive indices, speeds of sound, viscosities, surface tensions, heat capacities, and thermal properties across various temperatures. They highlighted the influence of different anions and compared the properties of this compound with its isomers, shedding light on the relationship between structural characteristics and properties of ionic liquids (Bandrés, Royo, Gascón, Castro, & Lafuente, 2010); (Bandrés, Pera, Martín, Castro, & Lafuente, 2009).

Role as a Green Solvent in Organic Reactions

This compound has been used as a "green" recyclable solvent in various organic reactions. For instance, Yan, Chen, and Zheng (2003) demonstrated its application in the oxidative dimerisation of thioamides, providing an environmentally benign method for synthesizing 3,5-diaryl-1,2,4-thiadiazoles (Yan, Chen, & Zheng, 2003). Similarly, Xie, Chen, and Zheng (2002) utilized this compound for cyclocondensation of alpha-tosyloxyketones, noting significant rate enhancements and improved yields (Xie, Chen, & Zheng, 2002).

Ionic Conductivity and Aggregation Behavior

The ionic conductivity behavior of this compound has been studied by Bandrés et al. (2010). They explored its temperature-dependent ionic conductivity, providing insights into its transport properties and structural characteristics (Bandrés, Montaño, Gascón, Cea, & Lafuente, 2010). Additionally, Bandrés et al. (2009) characterized its aggregation behavior in aqueous solutions, contributing to understanding the molecular interactions and potential applications of this ionic liquid (Bandrés, Meler, Giner, Cea, & Lafuente, 2009).

Application in Energy Storage

This compound has also found application in the field of energy storage. Diaw et al. (2005) investigated its use in mixed ionic liquid electrolytes for lithium batteries, examining aspects like viscosities, conductivities, and electrochemical windows, crucial for the development of advanced energy storage systems (Diaw, Chagnes, Carré, Willmann, & Lemordant, 2005).

Molecular Dynamics and Simulation Studies

The molecular structure and dynamics of this compound have been explored using quantum chemistry and molecular dynamic simulations. Sun et al. (2010) provided detailed insights into its ion pair configurations, stability, and H-bond interactions, which are essential for understanding its physicochemical properties and designing new ionic liquids (Sun, Qiao, Zhang, & Liu, 2010).

Safety and Hazards

1-Butylpyridinium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust or vapor . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mécanisme D'action

1-Butylpyridinium Tetrafluoroborate, also known as 1-butylpyridin-1-ium tetrafluoroborate, is an organic compound with a wide range of applications, particularly in organic synthesis .

Target of Action

The primary targets of this compound are organic compounds that undergo reactions such as ester etherification, ester hydrolysis, and alkoxylation . It acts as a source of acid catalyst in these reactions .

Mode of Action

This compound interacts with its targets by promoting their reactions. It is often used as a substitute for hydrofluoric acid, as it is easier to handle and use in many reactions .

Biochemical Pathways

The compound affects the biochemical pathways of ester etherification, ester hydrolysis, and alkoxylation . By acting as an acid catalyst, it accelerates these reactions, leading to the formation of new organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new organic compounds through the promotion of reactions such as ester etherification, ester hydrolysis, and alkoxylation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated area . It is also recommended to keep it away from heat, sparks, and open flame . Proper ventilation is crucial when using this compound, especially in confined spaces .

Analyse Biochimique

Biochemical Properties

1-Butylpyridinium Tetrafluoroborate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to stabilize reaction intermediates and promote the dissolution of reactants, thereby enhancing reaction rates. The compound interacts with enzymes such as oxidoreductases and hydrolases, influencing their activity through ionic interactions and hydrogen bonding . Additionally, this compound can form complexes with proteins, altering their conformation and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, this compound can alter gene expression by affecting transcription factors and epigenetic modifications . These changes can impact cellular metabolism, including glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules through ionic interactions, hydrogen bonding, and van der Waals forces . It can inhibit or activate enzymes by stabilizing or destabilizing their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes . These interactions result in changes in cellular function and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and proliferation . These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration . These dosage effects are critical for determining safe and effective usage in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the activity of key metabolic enzymes, such as dehydrogenases and transferases, altering the levels of metabolites and overall metabolic balance . These interactions can affect pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . These localization patterns can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It can also localize to the nucleus, affecting gene expression and chromatin structure . Additionally, this compound can target mitochondria, influencing mitochondrial function and energy metabolism . These subcellular localization patterns are crucial for understanding the compound’s biochemical effects .

Propriétés

IUPAC Name |

1-butylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BF4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWDQAHXRCBPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049241 | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203389-28-0 | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203389280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylpyridinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z67U731K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(1-Chloro-2-naphthalenyl)oxy]propyl]imidazole](/img/structure/B1225085.png)

![3-[2-[(E)-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1225094.png)

![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)

![2-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]imino-1-(2-methylpropyl)-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225097.png)

![2-[[1-[(3-fluorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225098.png)

![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)

![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)

![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)

![3-Phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-2,5-dione](/img/structure/B1225107.png)